molecular formula C22H23N3 B2488236 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine CAS No. 302601-68-9

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine

Cat. No.: B2488236
CAS No.: 302601-68-9
M. Wt: 329.447
InChI Key: LAQJXNMXIQDUBI-UHFFFAOYSA-N
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Description

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine is an organic compound with the molecular formula C22H23N3. It is a heterocyclic compound containing both imidazolidine and pyridine rings.

Scientific Research Applications

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with imidazolidine precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with 1,3-dibenzylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The imidazolidine ring may interact with active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dibenzylimidazolidin-2-yl)benzene
  • 3-(1,3-Dibenzylimidazolidin-2-yl)thiophene
  • 3-(1,3-Dibenzylimidazolidin-2-yl)furan

Uniqueness

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine is unique due to the presence of both imidazolidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-dibenzylimidazolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-3-8-19(9-4-1)17-24-14-15-25(18-20-10-5-2-6-11-20)22(24)21-12-7-13-23-16-21/h1-13,16,22H,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQJXNMXIQDUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CN=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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